N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
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Overview
Description
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a chemical compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide typically involves a multi-step process. One common method includes the borylation of an aryl halide precursor using a palladium catalyst to introduce the dioxaborolane group. This is followed by a sulfonamide formation reaction, where the ethane-1-sulfonamide group is attached to the aryl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The dioxaborolane ring can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can produce biaryl compounds, while oxidation can yield boronic acids .
Scientific Research Applications
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boron-containing structure.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is unique due to its combination of a boron-containing dioxaborolane ring and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H24BNO4S |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C15H24BNO4S/c1-7-22(18,19)17-12-9-8-11(2)13(10-12)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3 |
InChI Key |
UZKBWUNONTYPHK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)CC)C |
Origin of Product |
United States |
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